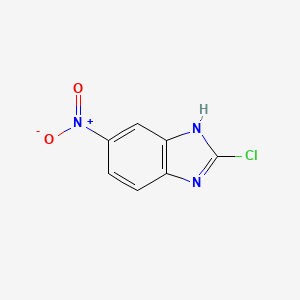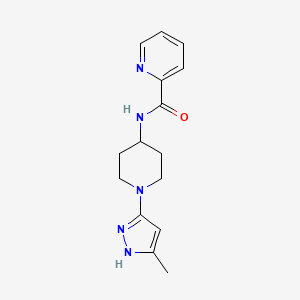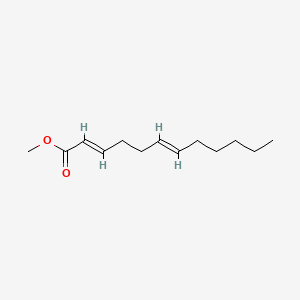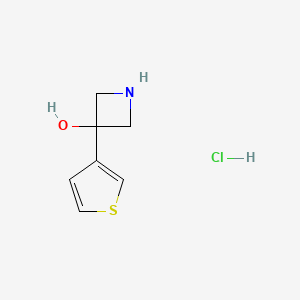
3-Thiophen-3-ylazetidin-3-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiophen-3-ylazetidin-3-ol;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1. Corrosion Inhibition
The compound, as part of a synthesized thiophene Schiff base, demonstrates effective corrosion inhibition properties on mild steel X52 in acidic environments. The compound's adsorption on the mild steel surface follows Langmuir's isotherm, and its efficiency increases with concentration. Quantum chemical calculations using the Density Functional Theory method (DFT) support the observed inhibition efficiency (Daoud et al., 2014).
2. Neuroprotection
A derivative of the compound, known as T-588, was found to protect against sodium nitroprusside-induced toxicity in cultured rat astrocytes. T-588 prevented mitochondrial dysfunction and cell injury, indicating its potential as a neuroprotective agent (Phuagphong et al., 2004).
3. Anticancer Activity
3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, prepared through cyclocondensation involving a thiophenylchalcone and aminoguanidine hydrochloride, showed significant anticancer activity against leukemia cell lines. The compounds were evaluated for their half maximal inhibitory concentration (IC50) values against human acute lymphoblastic leukemia cell lines and myelogenous leukemia cell lines (Santos et al., 2016).
4. Antimicrobial Activities
Synthesized derivatives involving thiophene, such as N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, exhibited significant activities against a panel of bacterial and fungal strains. These findings suggest the potential of these compounds as antimicrobial agents (Babu et al., 2013).
5. Memory and Learning Enhancement
A study involving the synthesis of 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate (hydrochloride) demonstrated facilitation in learning and memory in mice. This indicates the compound's potential in cognitive enhancement applications (Jiang Jing-ai, 2006).
6. Optical Limiting for Photonic Devices
Designed thiophene dyes were synthesized and characterized for their nonlinear optical limiting behavior. The compounds demonstrated potential in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Wirkmechanismus
Target of Action
It is known to be used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs)
Biochemical Pathways
The specific pathways affected would depend on the cytotoxic drug or target protein ligand attached to the linker .
Pharmacokinetics
As a linker, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would largely be determined by the properties of the antibody, cytotoxic drug, E3 ligase ligand, or target protein ligand it is attached to .
Result of Action
The molecular and cellular effects of 3-Thiophen-3-ylazetidin-3-ol;hydrochloride are indirect and result from the action of the ADC or PROTAC it forms. For ADCs, this could include cell death due to the action of the cytotoxic drug on target cells. For PROTACs, this could include the degradation of the target protein, leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of 3-Thiophen-3-ylazetidin-3-ol;hydrochloride, as part of an ADC or PROTAC, can be influenced by various environmental factors. These can include the expression level of the target antigen or protein, the presence of competing substrates or proteins, and the overall physiological state of the cell .
Eigenschaften
IUPAC Name |
3-thiophen-3-ylazetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS.ClH/c9-7(4-8-5-7)6-1-2-10-3-6;/h1-3,8-9H,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLMLMNCHZEFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CSC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Phenylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2465047.png)
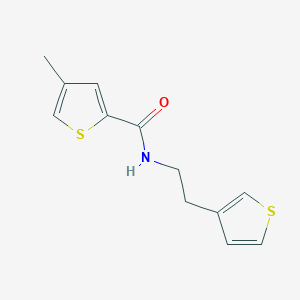
![6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2465050.png)
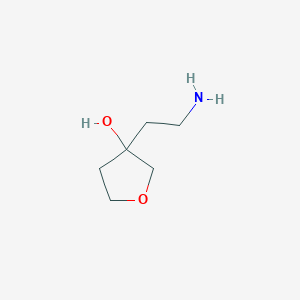
![6-Cyclopropyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2465052.png)

![Ethyl 4-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate](/img/structure/B2465056.png)
![4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol](/img/structure/B2465058.png)
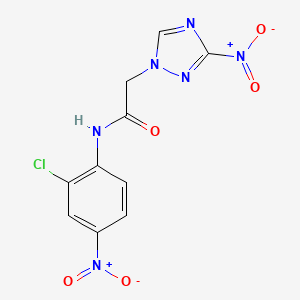
![N-(4-ethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2465061.png)

